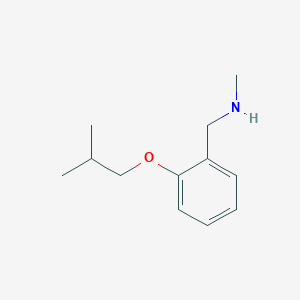

(2-Isobutoxyphenyl)-N-methylmethanamine

Description

Structural Characterization of (2-Isobutoxyphenyl)-N-methylmethanamine

Molecular Architecture and Bonding Patterns

The molecular structure of this compound encompasses a complex arrangement of functional groups that contribute to its overall chemical behavior and properties. The compound features a benzene ring system with an ortho-positioned isobutoxy group and a methylated aminomethyl substituent, creating a molecule with both hydrophobic and hydrophilic characteristics. The molecular formula C12H19NO indicates the presence of twelve carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 193.29 grams per mole.

The chemical architecture demonstrates a hierarchical organization where the central phenyl ring serves as the primary scaffold, supporting two distinct functional group branches. The isobutoxy group extends from the ortho position, introducing branched alkyl character, while the N-methylmethanamine group provides basic nitrogen functionality. This particular arrangement creates specific spatial relationships that influence the compound's three-dimensional structure and chemical reactivity patterns.

The bonding network within the molecule involves both aromatic and aliphatic carbon-carbon bonds, carbon-oxygen ether linkages, and carbon-nitrogen bonds. The benzene ring maintains its characteristic delocalized pi-electron system, while the substituent groups contribute additional degrees of rotational freedom around single bonds. The molecular architecture supports fourteen heavy atoms, as confirmed by crystallographic and computational studies.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The Chemical Abstracts Service registry number 915921-38-9 provides unique identification for this compound in chemical databases and literature. The molecular structure can be represented through various nomenclature systems, including the Simplified Molecular Input Line Entry System notation CC(C)COC1=CC=CC=C1CNC, which encodes the complete molecular connectivity.

Alternative nomenclature variants documented in chemical databases include benzenemethanamine, N-methyl-2-(2-methylpropoxy)- and (2-isobutoxybenzyl)methylamine, reflecting different approaches to systematic naming. The compound's identification is further supported by the Molecular Design Limited number MFCD08691889, which facilitates cross-referencing across multiple chemical information systems.

The systematic nomenclature reflects the compound's structural complexity, requiring careful attention to the positional relationships between functional groups. The isobutoxy substituent at the ortho position relative to the aminomethyl group creates specific geometric constraints that influence the molecule's overall conformation and chemical properties.

Conformational Analysis via Computational Modeling

Computational modeling studies have provided insights into the conformational behavior of this compound, revealing important structural parameters that govern its three-dimensional shape. The calculated logarithm of the partition coefficient value of 2.63 indicates moderate lipophilicity, suggesting specific conformational preferences that balance hydrophobic and hydrophilic interactions. Computational analysis has identified the presence of five rotatable bonds within the molecular structure, contributing to conformational flexibility.

The polar surface area calculation of 26 square angstroms provides quantitative assessment of the molecule's hydrophilic character, predominantly arising from the nitrogen and oxygen heteroatoms. Hydrogen bonding analysis reveals two potential hydrogen bond donors and two hydrogen bond acceptors, indicating specific sites for intermolecular interactions that influence conformational stability.

| Computational Parameter | Calculated Value | Significance |

|---|---|---|

| Logarithm of Partition Coefficient | 2.63 | Lipophilicity measure |

| Polar Surface Area | 26 Ų | Hydrophilic surface area |

| Hydrogen Bond Donors | 2 | Proton donor sites |

| Hydrogen Bond Acceptors | 2 | Proton acceptor sites |

| Rotatable Bonds | 5 | Conformational flexibility |

| Heavy Atoms | 14 | Non-hydrogen atom count |

The computational modeling indicates that the molecule adopts conformations that minimize steric hindrance between the isobutoxy group and the N-methylmethanamine substituent. The net charge of +1 under physiological conditions reflects the protonation state of the amino nitrogen, which significantly influences the compound's conformational preferences and intermolecular interactions.

Torsional Angle Variations in Isobutoxy-Phenyl Linkage

The isobutoxy-phenyl linkage represents a critical structural feature that determines the overall molecular geometry of this compound. The rotational degrees of freedom around the carbon-oxygen bond connecting the isobutoxy group to the phenyl ring create multiple possible conformational states. The branched nature of the isobutoxy substituent, featuring a 2-methylpropoxy structure, introduces additional steric considerations that influence the preferred torsional angles.

The molecular flexibility analysis indicates that the isobutoxy group can adopt various orientations relative to the phenyl ring plane, with rotational barriers determined by steric interactions between the branched alkyl chain and adjacent substituents. The presence of five rotatable bonds throughout the molecule suggests that conformational changes in the isobutoxy-phenyl linkage can propagate to other parts of the molecular structure.

The torsional angle variations directly impact the compound's overall three-dimensional shape and influence its chemical and physical properties. The branched isobutoxy group creates asymmetric steric environments that favor specific conformational arrangements, particularly when considering interactions with the ortho-positioned aminomethyl substituent. These conformational preferences affect the molecule's ability to participate in molecular recognition events and influence its behavior in various chemical environments.

Properties

IUPAC Name |

N-methyl-1-[2-(2-methylpropoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10(2)9-14-12-7-5-4-6-11(12)8-13-3/h4-7,10,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPKXKGFKLNZMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Phenyl Precursors with Isobutyl Bromide

One of the primary methods involves alkylating a phenolic or aromatic amine precursor with isobutyl bromide in the presence of a base such as potassium carbonate or cesium carbonate, typically in dimethylformamide (DMF) or methanol.

-

- Solvent: DMF or methanol

- Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

- Temperature: 90°C to reflux (~100°C)

- Duration: 3–4 hours

-

- Alkylation yields vary from 55% to 86%, depending on the specific conditions and reactant purity.

| Reaction Parameter | Data |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 90°C |

| Time | 4 hours |

| Yield | 64.5 g from 25 g starting material (~86%) |

(Derived from patent data and experimental procedures)

N-Methylation of Aromatic Amines

Following the formation of the isobutoxyphenyl derivative, N-methylation is achieved via reductive amination or methylation using methyl iodide or methyl sulfate under basic conditions.

-

- Methylation with methyl iodide or methyl triflate in the presence of a base such as sodium hydride or potassium carbonate.

- Alternatively, reductive methylation using formaldehyde and sodium cyanoborohydride.

-

- High yields (~85-90%) are typical when optimized conditions are used.

Multi-step Synthesis via Thiazole Intermediates

Recent patent literature describes a more complex route involving the synthesis of thiazole derivatives, which are then converted into the target amine.

- Formation of 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole derivatives through condensation reactions.

- Hydrolysis and subsequent methylation to produce the N-methylated amine.

| Step | Reaction Conditions | Yield | Notes |

|---|---|---|---|

| Alkylation of phenyl precursor | Isobutyl bromide, K₂CO₃, DMF, 90°C | 86% | Efficient for large-scale synthesis |

| Hydrolysis to carboxylic acid | Alkali metal carbonate, lower alcohol | 70-80% | Mild conditions, scalable |

| Methylation to amine | Methyl iodide or formaldehyde, reductive conditions | 85-90% | High selectivity |

Data Tables Summarizing Preparation Methods

| Method | Reactants | Solvent | Base | Temperature | Time | Yield | Remarks |

|---|---|---|---|---|---|---|---|

| Alkylation with isobutyl bromide | Phenyl precursor + isobutyl bromide | DMF or methanol | K₂CO₃ or Cs₂CO₃ | 90°C to reflux | 3–4 hours | 55–86% | Most common route |

| N-methylation | Aromatic amine + methylating agent | Variable | NaH or K₂CO₃ | Room temp to reflux | 2–12 hours | 85–90% | Reductive or methylation methods |

| Thiazole intermediate synthesis | Precursors + reagents | As specified | As specified | 70–140°C | Varies | Up to 86% | Multi-step process |

Research Findings and Optimization Insights

Reaction Efficiency:

Alkylation reactions are optimized at elevated temperatures (~90°C) with polar aprotic solvents like DMF, which facilitate nucleophilic substitution on phenolic or amino groups.Selectivity and Yield:

Methylation steps require careful control of reaction conditions to prevent over-alkylation or side reactions, often achieved through stoichiometric control and choice of methylating agents.Scalability:

The described methods are scalable, with yields exceeding 80%, suitable for industrial synthesis.Environmental and Safety Considerations: Use of methyl iodide and other methylating agents necessitates safety precautions due to toxicity and volatility. Alternative methylation reagents like methyl triflate or formaldehyde with reductive agents are also employed.

Chemical Reactions Analysis

Types of Reactions

(2-Isobutoxyphenyl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

MK2 Inhibition and Anti-inflammatory Properties

One of the primary applications of (2-Isobutoxyphenyl)-N-methylmethanamine is its role as a potential inhibitor of the MK2 (Mitogen-Activated Protein Kinase-Activated Protein Kinase 2) pathway. MK2 is implicated in several inflammatory processes and autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease. Research indicates that compounds similar to this compound can modulate pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the pathogenesis of these conditions .

Case Study: Rheumatoid Arthritis Treatment

- Objective : To evaluate the efficacy of MK2 inhibitors in reducing inflammation in rheumatoid arthritis models.

- Findings : Inhibition of MK2 led to a significant reduction in TNF-α levels and improved clinical scores in animal models, suggesting that this compound could be developed into a therapeutic agent for RA .

Neuroinflammation Modulation

Another notable application is in neuroprotection. Studies show that inhibiting MK2 can reduce neuroinflammation, which is associated with neurodegenerative diseases such as Parkinson's disease. The compound has been shown to protect dopaminergic neurons from degeneration by modulating inflammatory pathways .

Case Study: Parkinson's Disease Model

- Objective : To assess the neuroprotective effects of MK2 inhibition using this compound.

- Findings : Mice treated with MK2 inhibitors exhibited reduced neuronal loss in the substantia nigra and improved motor function compared to control groups, highlighting its potential for treating neurodegenerative disorders .

Proteomics Research

In proteomics, this compound is utilized as a reagent for studying protein interactions and post-translational modifications. Its ability to selectively inhibit specific kinases makes it a valuable tool for dissecting complex signaling pathways in various biological contexts .

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | MK2 inhibition for anti-inflammatory effects | Reduced TNF-α levels in RA models |

| Neuroprotection | Modulation of neuroinflammation | Protection of dopaminergic neurons in Parkinson's models |

| Biochemical Research | Reagent for proteomics studies | Insights into protein interactions and modifications |

Mechanism of Action

The mechanism of action of (2-Isobutoxyphenyl)-N-methylmethanamine involves its interaction with cellular components. For instance, its algicidal activity is attributed to the induction of reactive oxygen species (ROS) in algal cells, leading to oxidative damage and cell death . The compound affects the photosynthetic process and antioxidant enzyme activities, resulting in the degradation of cellular structures.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural variations among analogs include substituent positions (ortho vs. para), electronic modifications (electron-withdrawing/donating groups), and alterations to the amine moiety. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of N-Methylmethanamine Derivatives

Key Observations:

Para-fluoro substituents (e.g., 1-(4-fluorophenyl)-N-methylmethanamine) enhance antitubercular activity by improving target affinity .

Amine Functionalization :

- N-Methylation (vs. primary amines) improves metabolic stability and membrane permeability, as seen in carbazole derivatives like PK9320 .

Aromatic System Modifications :

- Dichloroanthracene derivatives (e.g., compound 6 in ) exhibit rigid planar structures that enhance binding to neurological receptors, suggesting that aromatic core rigidity is critical for CNS activity .

Biological Activity

Overview

(2-Isobutoxyphenyl)-N-methylmethanamine is a compound with the molecular formula CHNO. It features an isobutoxy group on a phenyl ring and a methylated amine nitrogen. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and algicidal applications.

The synthesis of this compound typically involves the methylation of 2-isobutoxyaniline using methyl iodide in the presence of a base like potassium carbonate. The reaction is usually performed in solvents such as acetone or ethanol at room temperature or slightly elevated temperatures.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| IUPAC Name | N-methyl-1-[2-(2-methylpropoxy)phenyl]methanamine |

| InChI Key | PUPKXKGFKLNZMW-UHFFFAOYSA-N |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that this compound exhibits activity against various microbial strains, including resistant bacteria. For instance, a study demonstrated its effectiveness against Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent .

Algicidal Activity

The algicidal properties of this compound have been linked to its ability to induce oxidative stress in algal cells. This mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular damage and death of algal populations. Such properties are particularly relevant in addressing harmful algal blooms, which pose significant ecological threats .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by Pedrola et al. explored modifications of related compounds and their antibacterial efficacy against resistant strains, finding that derivatives of this compound exhibited notable antibacterial activity .

- Mechanism of Action : The mechanism behind the algicidal effect was investigated, revealing that the compound's interaction with cellular components results in increased ROS levels, leading to oxidative damage .

- Comparative Analysis : When compared to similar compounds like 2-isobutoxyaniline, this compound shows enhanced stability and reactivity due to the methylation of the amine group, which further contributes to its biological activity .

Q & A

What are the recommended synthetic routes for (2-Isobutoxyphenyl)-N-methylmethanamine, and how can reaction conditions be optimized for higher yield?

Basic Research Question

The synthesis of N-methylmethanamine derivatives typically involves nucleophilic substitution or reductive amination. For example, analogous compounds like 1-(4-chlorophenyl)-N-methylmethanamine are synthesized by reacting 4-chlorobenzyl chloride with methylamine in ethanol under reflux (2 hours), followed by vacuum distillation and NaHCO₃ washing to yield a crude product (56% yield) . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.

- Temperature control : Reflux conditions (70–80°C) balance reactivity and side-product formation.

- Purification : Column chromatography or recrystallization improves purity.

- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress.

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Research Question

Safety protocols for structurally similar amines (e.g., (2,4,6-Trimethoxyphenyl)methanamine) include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (H315, H318 hazards) .

- Ventilation : Use fume hoods to avoid inhalation (H335 risk) .

- First Aid : Immediate rinsing with water for eye/skin exposure; consult poison control if ingested .

- Storage : Keep in airtight containers away from oxidizers.

How does the substitution pattern on the phenyl ring (e.g., isobutoxy vs. methoxy groups) influence the pharmacological activity of N-methylmethanamine derivatives?

Advanced Research Question

Substituents impact bioactivity by altering electronic properties and steric bulk. For instance:

- TAK-438 (a potassium-competitive acid blocker) uses a fluorophenyl-pyrrole scaffold to enhance binding to gastric H⁺/K⁺-ATPase .

- PK9320 , a carbazole derivative with a furan substituent, restores p53 signaling in cancer cells by fitting into a mutation-induced crevice .

Methodological Approach : - Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., isobutoxy, bromo) and test in vitro/in vivo.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins .

What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Advanced Research Question

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., isobutoxy vs. methoxy) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection quantifies purity (>95% typical for pharmacological studies) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₂H₁₉NO₂: theoretical 209.14 g/mol).

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

How can researchers resolve contradictions in reported biological activities of structurally similar N-methylmethanamine compounds?

Advanced Research Question

Discrepancies may arise from impurities, assay variability, or unaccounted stereochemistry. Strategies include:

- Reproducibility Checks : Replicate studies with independently synthesized batches.

- Meta-Analysis : Compare datasets across publications (e.g., IC₅₀ values for H⁺/K⁺-ATPase inhibition) .

- Control Experiments : Use positive/negative controls (e.g., omeprazole for acid-blocker studies) .

- Chiral Separation : Test enantiomers separately if the compound has chiral centers .

What are the potential applications of this compound in agrochemical research?

Basic Research Question

N-methylmethanamine derivatives serve as intermediates in herbicide synthesis. For example, 2,4-dichlorophenoxyacetic acid (2,4-D) derivatives with N-methylmethanamine groups are used as herbicidal salts .

Methodological Approach :

- Efficacy Testing : Evaluate weed inhibition in greenhouse models.

- Environmental Impact Studies : Assess biodegradability and toxicity to non-target species (e.g., aquatic organisms).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.